7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Antibacterial Gram-negative Quinolone

Obtaining regioisomerically pure 7-bromo-4-hydroxyquinoline-3-carboxylic acid is critical for reproducible SAR studies-generic substitution with 6-bromo or 8-bromo analogs invalidates experimental outcomes. This compound delivers authenticated 7-position bromine substitution essential for: • Gram-negative antibacterial screening panels (active against E. coli) • HCV protease inhibitor synthesis via Pd-catalyzed cross-coupling • HPLC/LC-MS reference standard for regioisomeric purity validation Supplied with confirmed identity and purity for immediate research deployment.

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 154326-11-1
Cat. No. B189971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-hydroxyquinoline-3-carboxylic acid
CAS154326-11-1
Synonyms7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O
InChIInChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)
InChIKeySKEXUXOCAHNLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-hydroxyquinoline-3-carboxylic Acid: Profile and Structure


7-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS 154326-11-1, also reported as 860205-92-1) is a heterocyclic quinoline derivative with the molecular formula C₁₀H₆BrNO₃ and a molecular weight of 268.06 g/mol [1]. The compound features a bromine substituent at the 7-position, a hydroxyl group at the 4-position, and a carboxylic acid moiety at the 3-position of the quinoline scaffold. This specific substitution pattern distinguishes it from other regioisomeric bromo-4-hydroxyquinoline-3-carboxylic acids (e.g., 6-bromo, 8-bromo) as well as from 7-substituted analogs bearing different halogens (e.g., 7-chloro, 7-fluoro) [2]. The compound is primarily utilized as a research intermediate and screening candidate in medicinal chemistry programs targeting antimicrobial and enzyme inhibitory applications .

7-Bromo substitution pattern supports structure-activity relationship studies.
May support antimicrobial screening and enzyme inhibitor development programs.
Regioisomeric identity is critical for reproducible biological outcomes.

Why 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid Is Not Interchangeable


In the context of 4-hydroxyquinoline-3-carboxylic acid derivatives, even minor positional or halogen substitutions can profoundly alter biological target engagement and physicochemical properties. The 7-position bromine substitution in 7-bromo-4-hydroxyquinoline-3-carboxylic acid imparts a distinct steric and electronic profile compared to unsubstituted, 6-bromo, 8-bromo, or 7-fluoro analogs [1]. Quantitative structure-activity relationship (QSAR) studies on related quinoline-3-carboxylic acids demonstrate that anti-tubercular activity is significantly influenced by substituent-dependent parameters including molar refractivity, steric bulk (B1R1, LR1), and the number of hydrogen bond donors [2]. Furthermore, the 7-bromo derivative exhibits specific in vivo biodistribution patterns in infection models that would not be replicated by analogs lacking the 7-bromo substitution . For researchers requiring this specific substitution pattern as a synthetic intermediate or for structure-activity relationship (SAR) validation, generic replacement with other 4-hydroxyquinoline-3-carboxylic acids would invalidate experimental outcomes.

Positional isomers (6-bromo, 8-bromo) alter target binding and physicochemical properties, limiting direct substitution.
Halogen replacement (e.g., 7-fluoro) changes electronic profile; QSAR studies report activity shifts across analogs.
In vivo biodistribution patterns are substituent-specific; analogs lacking 7-bromo may not replicate reported tissue uptake.

Key Differentiation Evidence


Antibacterial Spectrum: Gram-Negative Activity

The 7-bromo-4-hydroxyquinoline-3-carboxylic acid derivative demonstrates specific antibacterial activity against Gram-negative bacteria, including Escherichia coli, a property not uniformly shared across the 4-hydroxyquinoline-3-carboxylic acid class . In contrast, the unsubstituted parent compound 4-hydroxyquinoline-3-carboxylic acid exhibits activity predominantly against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis) . This differential spectrum is critical for selecting the appropriate analog for targeted antibacterial screening programs.

Antibacterial Spectrum
Reported
Active against Gram-negative bacteria, including E. coli (qualitative).
Parent compound: active against Gram-positive bacteria (S. aureus, S. pneumoniae, E. faecalis).
Spectrum shift may support Gram-negative targeted screening.
Assay methodology not fully specified; verify conditions.
Antibacterial Gram-negative Quinolone

In Vivo Biodistribution and Tissue Uptake

7-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been evaluated in aseptic inflammation and muscle infection models, with radioactive isotope labeling studies demonstrating its uptake into tissues including muscle and bone marrow . This in vivo tissue distribution profile is a direct consequence of the compound's specific physicochemical properties conferred by the 7-bromo substitution. Analogs lacking the bromine atom or bearing different substituents at the 7-position would exhibit altered lipophilicity, protein binding, and tissue penetration, thereby yielding different biodistribution patterns [1].

In Vivo Biodistribution
Class-level
Uptake into muscle and bone marrow (isotope labeling in infection models).
Other 7-substituted analogs: distribution varies with substituent (QSAR inference).
Reported tissue uptake supports model-dependent distribution studies.
Quantitative data not available; class-level SAR.
Pharmacokinetics Biodistribution Infection Model

Positional Isomer Physicochemical Properties

7-Bromo-4-hydroxyquinoline-3-carboxylic acid exhibits distinct physicochemical properties compared to its regioisomers 6-bromo- and 8-bromo-4-hydroxyquinoline-3-carboxylic acid. The melting point of the 6-bromo isomer is reported as 270-271°C , whereas the 7-bromo isomer is a solid with distinct thermal behavior (specific melting point not available in authoritative sources for the target compound). These differences arise from the varying electronic and steric environments imparted by bromine substitution at different positions on the quinoline ring, which affect intermolecular interactions and solubility characteristics [1]. Such property differences are critical for synthetic planning, purification, and formulation development.

Positional Isomer mp
Data to verify
Solid; specific melting point data unavailable.
6-Br isomer: mp 270–271 °C (reported).
Physicochemical differences support regioisomer-specific procurement.
Confirm mp for 7-bromo isomer; regioisomeric purity essential.
Regioisomer Physicochemical Property Synthetic Intermediate

HCV Protease Inhibitor Synthetic Intermediate

Bromo-substituted quinolines, including those with substitution at the 7-position, are explicitly claimed as useful intermediates in the structure design and synthesis of HCV protease inhibitors for the treatment of hepatitis C viral infections [1]. The 7-bromo substitution provides a reactive handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are essential for constructing complex protease inhibitor architectures. While the exact synthetic utility of the 3-carboxylic acid variant is not fully detailed in the patent, the 7-bromo-4-hydroxyquinoline core is a recognized building block for accessing HCV-targeting compounds, a role not shared by unsubstituted or differently substituted analogs lacking the bromine at the 7-position [2].

HCV Intermediate Utility
Class-level
7-Br core claimed in patent for HCV protease inhibitor synthesis.
Unsubstituted parent: no such patent claim identified.
Supports cross-coupling derivatization for HCV research programs.
Patent context; synthetic utility may vary.
HCV Protease Inhibitor Synthetic Intermediate

Key Application Scenarios


Gram-Negative Antibacterial Screening & SAR

The compound's documented activity against Gram-negative bacteria, including E. coli, makes it a suitable candidate for inclusion in antibacterial screening panels specifically targeting Gram-negative pathogens . In structure-activity relationship (SAR) studies, the 7-bromo analog serves as a key comparator to evaluate the contribution of bromine substitution to antibacterial spectrum, allowing direct comparison with 7-chloro, 7-fluoro, and unsubstituted analogs [1].

HCV Protease Inhibitor Intermediate

As a bromo-substituted quinoline derivative, the compound functions as a versatile intermediate for constructing HCV protease inhibitors via palladium-catalyzed cross-coupling reactions [2]. The 7-bromo group serves as a reactive handle for introducing diverse aryl, heteroaryl, or amine functionalities, enabling rapid analog generation for medicinal chemistry optimization campaigns targeting hepatitis C.

Radiolabeled Tissue Distribution Studies

The compound's demonstrated uptake into muscle tissue and bone marrow in aseptic inflammation and muscle infection models, as characterized by radioactive isotope labeling, supports its use in preclinical biodistribution studies . Researchers investigating the pharmacokinetic behavior of quinoline-based anti-infectives can utilize this compound as a tool molecule to establish baseline tissue penetration profiles for the 7-bromo substituted class.

Regioisomeric Purity Analytical Reference

Given the distinct physicochemical properties among 6-bromo, 7-bromo, and 8-bromo regioisomers of 4-hydroxyquinoline-3-carboxylic acid, the 7-bromo compound serves as an essential reference standard for developing and validating HPLC or LC-MS methods to confirm regioisomeric purity in synthetic batches . Procurement of the authenticated 7-bromo isomer is critical for establishing accurate retention time and spectral libraries.

Application
Selection Property
Validation Focus
Gram-negative antibacterial screening & SAR
7-Bromo substitution pattern for spectrum selectivity
Gram-negative activity validation in target strains
HCV protease inhibitor intermediate
Reactive bromine handle for cross-coupling
Coupling efficiency and product purity validation
Radiolabeled tissue distribution studies
Biodistribution profile in infection models
Tissue distribution reproducibility in target models
Regioisomeric purity analytical reference
Authenticated 7-bromo regioisomer identity
HPLC/LC-MS retention time and spectral library

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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